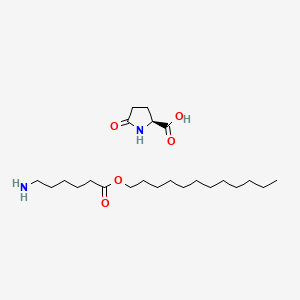
Phosphorotrithioic acid, S,S,S-trioctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorotrithioic acid, S,S,S-trioctyl ester is an organophosphorus compound with the molecular formula C24H51OPS3. It is a colorless liquid that belongs to the class of organothiophosphorus compounds. This compound is known for its use in various industrial and agricultural applications, particularly as a defoliant in cotton farming.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorotrithioic acid, S,S,S-trioctyl ester can be synthesized through the reaction of phosphorotrithioic acid with octyl alcohol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Phosphorotrithioic acid+3Octyl alcohol→Phosphorotrithioic acid, S,S,S-trioctyl ester+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorotrithioic acid, S,S,S-trioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and octyl alcohol.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Hydrolysis conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Substitution reagents: Alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Hydrolysis: Phosphorotrithioic acid and octyl alcohol.
Substitution: Various alkyl or aryl phosphorotrithioic acid esters.
Applications De Recherche Scientifique
Phosphorotrithioic acid, S,S,S-trioctyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed as a defoliant in agriculture, particularly in cotton farming, and as an additive in lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphorotrithioic acid, S,S,S-trioctyl ester involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired effects, such as defoliation in plants.
Comparaison Avec Des Composés Similaires
Phosphorotrithioic acid, S,S,S-trioctyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O,S-trimethyl ester: Similar in structure but contains different alkyl groups.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains tert-butyl and diethyl groups instead of octyl groups.
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its use as a defoliant in agriculture sets it apart from other organophosphorus compounds that may have different applications.
Propriétés
Numéro CAS |
3819-72-5 |
|---|---|
Formule moléculaire |
C24H51OPS3 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
1-bis(octylsulfanyl)phosphorylsulfanyloctane |
InChI |
InChI=1S/C24H51OPS3/c1-4-7-10-13-16-19-22-27-26(25,28-23-20-17-14-11-8-5-2)29-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clé InChI |
OJIXYZAGKLDHBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSP(=O)(SCCCCCCCC)SCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)









